(R)-(-)-CITALOPRAM
(R)-(-)-CITALOPRAM
(R)-citalopram is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile that has R-configuration at the chiral centre. It is the inactive enantiomer of citalopram. It is a conjugate base of a (R)-citalopram(1+). It is an enantiomer of an escitalopram.
Brand Name:
Vulcanchem
CAS No.:
128196-02-1
VCID:
VC0155561
InChI:
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
SMILES:
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Molecular Formula:
C20H21FN2O
Molecular Weight:
324.4 g/mol
(R)-(-)-CITALOPRAM
CAS No.: 128196-02-1
Main Products
VCID: VC0155561
Molecular Formula: C20H21FN2O
Molecular Weight: 324.4 g/mol
CAS No. | 128196-02-1 |
---|---|
Product Name | (R)-(-)-CITALOPRAM |
Molecular Formula | C20H21FN2O |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |
Standard InChI | InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 |
Standard InChIKey | WSEQXVZVJXJVFP-HXUWFJFHSA-N |
Isomeric SMILES | CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
Description | (R)-citalopram is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile that has R-configuration at the chiral centre. It is the inactive enantiomer of citalopram. It is a conjugate base of a (R)-citalopram(1+). It is an enantiomer of an escitalopram. |
Solubility | 39.5 [ug/mL] |
Synonyms | (R)-(-)-CITALOPRAM |
PubChem Compound | 6101829 |
Last Modified | Nov 11 2021 |
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